molecular formula C24H22FN5O3 B3404368 3-(3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1211628-68-0

3-(3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B3404368
CAS No.: 1211628-68-0
M. Wt: 447.5
InChI Key: KVWHELHXDSMAGP-UHFFFAOYSA-N
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Description

The compound 3-(3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is an intriguing molecule in the realm of synthetic organic chemistry. This compound, characterized by its complex structure, is notable for containing a quinazolinone core—a scaffold frequently explored for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step processes:

  • Formation of the 1,3,4-oxadiazole ring: : This is often accomplished through the reaction of hydrazides with carboxylic acids or their derivatives, utilizing dehydrating agents.

  • Incorporation of the piperidine ring: : The piperidin-1-yl moiety can be introduced via nucleophilic substitution reactions.

  • Attachment of the quinazolinone core: : This step typically involves cyclization reactions where the intermediate compounds are cyclized to form the quinazolinone nucleus.

  • Fluorophenyl introduction: : Finally, the fluorophenyl group is incorporated, often via cross-coupling reactions utilizing palladium catalysts.

Industrial Production Methods

On an industrial scale, the synthesis might be streamlined by employing continuous flow processes. These processes improve reaction efficiency, yield, and safety, particularly important given the multi-step nature and potential hazards associated with the synthesis of such complex molecules.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound might undergo oxidation reactions, especially involving the quinazolinone core or the oxadiazole ring, leading to various oxidized derivatives.

  • Reduction: : Similarly, the compound can be reduced to form different derivatives, possibly altering its biological activity.

  • Substitution: : The fluorophenyl and piperidine moieties provide sites for potential substitution reactions, enabling modifications to the compound's chemical properties.

Common Reagents and Conditions

  • Oxidizing agents: : Agents like potassium permanganate or chromium trioxide.

  • Reducing agents: : Hydrogenation with catalysts like palladium on carbon.

  • Substitution reagents: : Halogenating agents for electrophilic aromatic substitution or nucleophiles for nucleophilic substitutions.

Major Products Formed

These reactions can lead to various derivatives with modified electronic, steric, and pharmacokinetic properties, paving the way for potential new drug candidates.

Scientific Research Applications

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its interactions with various biological targets, possibly as enzyme inhibitors or receptor antagonists.

  • Medicine: : Investigated for therapeutic potentials such as anti-inflammatory, anticancer, or antimicrobial activities.

  • Industry: : May find applications in materials science for designing new polymers or as intermediates in the synthesis of other industrially relevant compounds.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action of 3-(3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one can vary based on its application:

  • Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites, altering their function.

  • Receptor Modulation: : It could interact with cell surface receptors, affecting intracellular signaling pathways.

Comparison with Similar Compounds

Uniqueness

Compared to other quinazolinone derivatives or 1,3,4-oxadiazole compounds, the unique combination of these structures within a single molecule potentially enhances its therapeutic and chemical versatility.

List of Similar Compounds

  • Quinazolin-4(3H)-one derivatives: : Known for their anti-cancer and anti-inflammatory properties.

  • 1,3,4-Oxadiazole derivatives: : Frequently studied for their antimicrobial and antiviral activities.

There you have it—a detailed deep dive into the fascinating world of 3-(3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Properties

IUPAC Name

3-[3-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O3/c25-18-7-5-16(6-8-18)22-27-28-23(33-22)17-9-12-29(13-10-17)21(31)11-14-30-15-26-20-4-2-1-3-19(20)24(30)32/h1-8,15,17H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWHELHXDSMAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)CCN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
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3-(3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
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3-(3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
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3-(3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
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3-(3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
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3-(3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

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